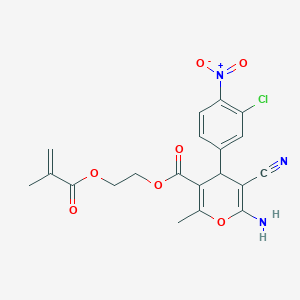

2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Description

2-(Methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a multifunctional pyran derivative characterized by:

- A 3-chloro-4-nitrophenyl substituent at position 4, introducing strong electron-withdrawing effects.

- Amino and cyano groups at positions 6 and 5, respectively, which enhance reactivity in cyclocondensation and heterocycle formation reactions.

This compound’s structural complexity and functional diversity make it a candidate for pharmaceutical intermediates, agrochemicals, or advanced materials.

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O7/c1-10(2)19(25)29-6-7-30-20(26)16-11(3)31-18(23)13(9-22)17(16)12-4-5-15(24(27)28)14(21)8-12/h4-5,8,17H,1,6-7,23H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCBPEALHYBQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)OCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Molecular Formula: C20H18ClFN2O5

Molecular Weight: 420.82 g/mol

IUPAC Name: 2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

CAS Number: 939888-87-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is suggested that it may modulate the release or reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin, which are crucial for mood regulation and emotional responses.

Targeted Biological Pathways

| Pathway | Description |

|---|---|

| Noradrenergic System | Influences alertness and response to stress. |

| Dopaminergic System | Affects motivation, pleasure, and reward mechanisms. |

| Serotonergic System | Regulates mood, anxiety, and happiness levels. |

Antidepressant Effects

Research indicates that compounds similar to 2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels has been linked to improved mood and reduced depressive symptoms.

Case Studies

-

Study on Mood Regulation:

- Objective: To evaluate the antidepressant potential of the compound.

- Method: Animal models were administered varying doses of the compound.

- Results: Significant reduction in depressive-like behavior was observed, correlating with increased serotonin levels in the brain.

-

Neurotransmitter Interaction Study:

- Objective: To assess the interaction of the compound with neurotransmitter receptors.

- Method: Binding assays were conducted using labeled neurotransmitters.

- Results: The compound showed a high affinity for serotonin receptors, suggesting a mechanism for its mood-enhancing effects.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary studies indicate moderate toxicity levels; however, further detailed toxicological evaluations are necessary to determine safe dosage ranges for potential therapeutic use. The compound's effects on liver enzymes and potential cytotoxicity should be investigated in future studies .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Key Observations:

Substituent Electronic Effects :

- The 3-chloro-4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4-chlorophenyl (e.g., ) or 2,5-dimethoxyphenyl (). This likely enhances electrophilic reactivity, making the target compound more reactive in nucleophilic aromatic substitution or cyclization reactions .

- Methoxy groups () are electron-donating, which contrasts with the nitro group in the target compound, suggesting divergent synthetic applications.

Ester Group Influence :

- The methacryloyloxyethyl ester in the target compound provides a polymerizable moiety absent in ethyl/methyl esters (e.g., ). This could enable applications in photoresists, coatings, or drug delivery systems .

- Ethyl esters (e.g., ) are commonly used for their balance of solubility and stability, whereas bulkier esters (e.g., tert-butyl in ) may hinder crystallization .

Physicochemical Properties

Table 3: Spectroscopic and Crystallographic Data

- The cyano group consistently absorbs near ~2190 cm⁻¹ across analogues (Evidences 2, 9, 13). The target compound’s nitro group would show additional peaks at ~1350–1500 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

- Crystallographic studies (e.g., ) reveal that hydrogen bonding (N–H⋯O/N) stabilizes the pyran ring, suggesting similar packing for the target compound despite its bulkier ester group.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence reaction yields?

Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) involving a pyran core scaffold. Key steps include:

- Cyclocondensation : Reacting substituted aldehydes with malononitrile and active methylene compounds to form the pyran ring.

- Esterification : Introducing the methacryloyloxyethyl group via esterification under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).

- Substituent Introduction : The 3-chloro-4-nitrophenyl group is added via nucleophilic aromatic substitution (SNAr) under basic conditions.

Q. Critical Parameters :

- Temperature Control : Excess heat during cyclocondensation can lead to side reactions (e.g., polymerization of the methacrylate group).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve nitro group reactivity but may require rigorous drying.

- Yield Optimization : Low yields (2–5%) in multi-step syntheses are common due to steric hindrance from the methyl and cyano groups; iterative purification (e.g., column chromatography, recrystallization) is essential .

Advanced Question

Q. How can conflicting crystallographic data from independent studies be resolved to confirm the compound’s structural conformation?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles, torsional strain) can arise from:

- Polymorphism : Different crystal packing arrangements due to solvent of crystallization (e.g., ethanol vs. acetonitrile).

- Disordered Atoms : Flexible methacryloyloxyethyl chains may exhibit positional disorder in X-ray structures.

Q. Resolution Strategies :

- Comparative Analysis : Overlay single-crystal X-ray structures from multiple studies to identify consistent geometric parameters (e.g., pyran ring planarity) .

- DFT Calculations : Validate experimental bond lengths/angles using density functional theory (DFT) to distinguish artifacts from true conformational differences.

- Spectroscopic Cross-Validation : Compare experimental IR/Raman spectra with computational predictions to confirm functional group orientations .

Basic Question

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Monitor the methacrylate vinyl protons (δ 5.5–6.1 ppm, split peaks due to cis/trans isomerism) and pyran ring protons (δ 4.0–4.5 ppm for the ethyl ester).

- ¹³C NMR : Identify the cyano group (δ 115–120 ppm) and carbonyl carbons (ester: δ 165–170 ppm; pyran ketone: δ 175–180 ppm).

- FT-IR : Key peaks include ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹, and ν(C=O) ~1720 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the methacrylate group) .

Advanced Question

Q. What computational methods are recommended to predict the reactivity of the nitro group under varying conditions (e.g., catalytic reduction, photolysis)?

Methodological Answer:

- Electrostatic Potential Maps : Calculate using Gaussian09 to identify electron-deficient regions (e.g., nitro group’s meta-position) susceptible to nucleophilic attack.

- Transition State Modeling : Employ QM/MM simulations to model catalytic hydrogenation pathways (e.g., Pd/C in ethanol) and identify rate-limiting steps.

- TD-DFT for Photostability : Predict UV-Vis absorption spectra to assess nitro group lability under UV light, guiding storage conditions .

Basic Question

Q. How should researchers design experiments to assess the compound’s thermal stability during storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss between 25–300°C to detect decomposition events (e.g., methacrylate group degradation ~200°C).

- Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and melting points to optimize storage temperature (e.g., below Tg to prevent crystallization).

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 1–3 months, monitoring purity via HPLC and checking for nitro group reduction byproducts .

Advanced Question

Q. How can multi-component reactions (MCRs) be optimized to introduce diverse substituents into the pyran core while minimizing side reactions?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., InCl₃, Zn(OTf)₂) to enhance regioselectivity during pyran formation.

- Solvent-Free Conditions : Reduce polymerization risks by using ball milling or microwave-assisted synthesis.

- Substituent Compatibility : Prioritize electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to stabilize the pyran ring; bulky groups at the 2-position may require steric shielding agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.